4-methyl-2-phenyl-1H-pyrrole
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Overview
Description
4-methyl-2-phenyl-1H-pyrrole: is a heterocyclic aromatic organic compound. It consists of a pyrrole ring substituted with a methyl group at the fourth position and a phenyl group at the second position. Pyrroles are known for their presence in many natural products and pharmaceuticals, making them significant in various fields of chemistry and biology.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 4-methyl-2-phenyl-1H-pyrrole is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Activity: Pyrrole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine:
Pharmaceuticals: Pyrrole derivatives are found in various pharmaceuticals used to treat diseases such as cancer and infections.
Industry:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives, which include 4-methyl-2-phenyl-1h-pyrrole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrrole derivatives interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It’s known that pyrrole derivatives have diverse biological activities and affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that pyrrole derivatives possess various biological activities, indicating that they have significant molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One of the common methods for synthesizing pyrroles involves the Paal-Knorr synthesis.
Cyclization Reactions: Another method involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-methyl-2-phenyl-1H-pyrrole can undergo oxidation reactions to form pyrrole-2,5-diones.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are used under mild conditions.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated pyrroles.
Comparison with Similar Compounds
Indole: Similar to pyrrole, indole is another heterocyclic compound with a benzene ring fused to a pyrrole ring.
Furan: Furan is a five-membered aromatic ring with an oxygen atom.
Uniqueness:
Biological Activity: 4-methyl-2-phenyl-1H-pyrrole is unique due to its specific substitution pattern, which can lead to distinct biological activities compared to other pyrrole derivatives.
Chemical Reactivity: The presence of both methyl and phenyl groups on the pyrrole ring can influence its reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-methyl-2-phenyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAAMAHGPLMCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20055-04-3 |
Source
|
Record name | 4-methyl-2-phenyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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